2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate
Description
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Properties
IUPAC Name |
[2-(4-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-13-7-9-15(10-8-13)21(18,19)11-16(20-12-17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIYIJZXPJYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiocyanate functional group attached to a sulfonamide moiety, which is known for its diverse biological activities. The presence of the sulfonyl group enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing thiocyanate groups possess significant anticancer properties. Specifically, this compound has shown promise in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. Studies suggest that it can modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
- Case Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are well-documented. The biological activity of this compound includes:
- Bacterial Inhibition : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves the inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics, which disrupts bacterial growth.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | High (estimated >70%) |
| Half-life | Approximately 4 hours |
| Peak plasma concentration | Achieved within 2 hours post-administration |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully assess its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
